[3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide
CAS No.: 159878-04-3
VCID: VC20741883
Molecular Formula: C32H45N3O4S
Molecular Weight: 567.8 g/mol
* For research use only. Not for human or veterinary use.
![[3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide - 159878-04-3](/images/no_structure.jpg)
Description |
The compound “[3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide” is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests it may have applications in pharmacology, particularly in targeting certain biological pathways. Synthesis and CharacterizationThe synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound. Research FindingsTable 1: Binding Affinities of Related Compounds
Note: Further experimental data are required to fill in the specific binding affinities for this compound. |
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CAS No. | 159878-04-3 | ||||||||||||||||
Product Name | [3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide | ||||||||||||||||
Molecular Formula | C32H45N3O4S | ||||||||||||||||
Molecular Weight | 567.8 g/mol | ||||||||||||||||
IUPAC Name | benzyl N-[(2R,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate | ||||||||||||||||
Standard InChI | InChI=1S/C32H45N3O4S/c1-32(2,3)34-30(37)28-18-24-14-10-11-15-25(24)19-35(28)20-29(36)27(22-40-26-16-8-5-9-17-26)33-31(38)39-21-23-12-6-4-7-13-23/h4-9,12-13,16-17,24-25,27-29,36H,10-11,14-15,18-22H2,1-3H3,(H,33,38)(H,34,37)/t24-,25+,27-,28-,29+/m0/s1 | ||||||||||||||||
Standard InChIKey | CADGDESSNWSRRZ-RIVMDFSBSA-N | ||||||||||||||||
Isomeric SMILES | CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CSC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O | ||||||||||||||||
SMILES | CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O | ||||||||||||||||
Canonical SMILES | CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O | ||||||||||||||||
Synonyms | [(1R,2R)-3-[(3S,4aS,8aS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]octahydro-2(1H)-isoquinolinyl]-2-hydroxy-1-[(phenylthio)methyl]propyl]carbamic Acid Phenylmethyl Ester; | ||||||||||||||||
PubChem Compound | 10962812 | ||||||||||||||||
Last Modified | Apr 15 2024 |
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